3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol
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Overview
Description
3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the alkylation of 2,4,6-trimethylphenylacetone with methylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-one, using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-one.
Reduction: 3-Methyl-4-(2,4,6-trimethylphenyl)butane.
Substitution: 3-Methyl-4-(2,4,6-trimethylphenyl)butyl chloride.
Scientific Research Applications
3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3,6-Trimethylphenyl)butan-2-ol
- 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 4-(2,3,6-Trimethylphenyl)butan-2-one
Uniqueness
3-Methyl-4-(2,4,6-trimethylphenyl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its trimethylphenyl group contributes to its stability and reactivity, making it a valuable compound in various chemical syntheses and industrial applications.
Properties
CAS No. |
827299-39-8 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3-methyl-4-(2,4,6-trimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C14H22O/c1-9-6-11(3)14(12(4)7-9)8-10(2)13(5)15/h6-7,10,13,15H,8H2,1-5H3 |
InChI Key |
DMIZIBWQMYRQRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C)C(C)O)C |
Origin of Product |
United States |
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